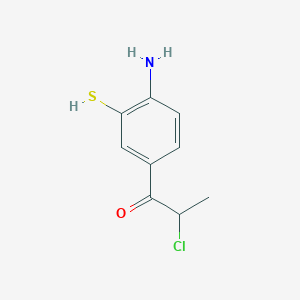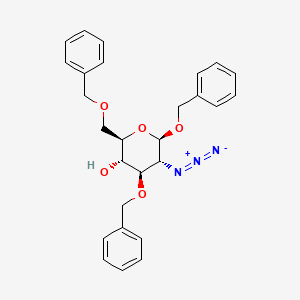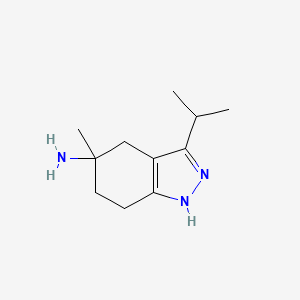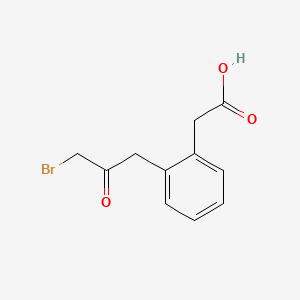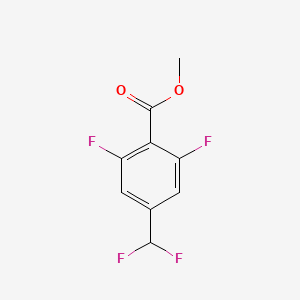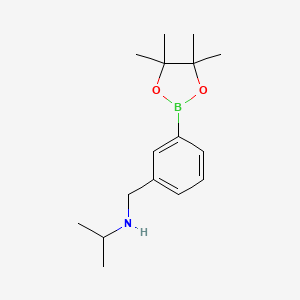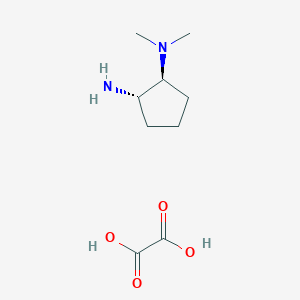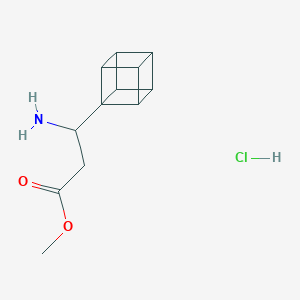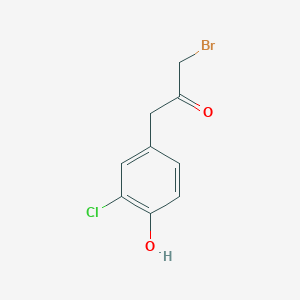
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of nitro, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Des Réactions Chimiques
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of a trifluoromethylthio group, which can affect its reactivity and applications.
1-Nitro-4-(trifluoromethoxy)benzene: Lacks the trifluoromethylthio group, making it less complex and potentially less versatile in certain applications. The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique and potentially more useful in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C8H3F6NO3S |
|---|---|
Poids moléculaire |
307.17 g/mol |
Nom IUPAC |
1-nitro-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F6NO3S/c9-7(10,11)18-4-1-2-5(15(16)17)6(3-4)19-8(12,13)14/h1-3H |
Clé InChI |
NBSGFCISZKNJRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


